molecular formula C11H9ClN2O3 B12840194 Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate

Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate

Cat. No.: B12840194
M. Wt: 252.65 g/mol
InChI Key: USWIOHILAZEGDQ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of a chloro substituent at the 6-position and an ethyl ester group at the 2-position further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.

Mechanism of Action

The mechanism of action of ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and survival . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)9(15)7-5-13-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWIOHILAZEGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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